molecular formula C14H14FNO3 B1469487 3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester CAS No. 1159602-14-8

3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No.: B1469487
CAS No.: 1159602-14-8
M. Wt: 263.26 g/mol
InChI Key: VPOARANPDMLKRC-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (CAS RN: 1159602-14-8) is a chemical compound with the molecular formula C14H14FNO3 and a molecular weight of 263.27 g/mol . This ethyl ester is a member of the isoxazole chemical class, which represents a privileged scaffold in medicinal chemistry due to its broad biological activity and presence in various pharmacologically active molecules . Isoxazole derivatives, particularly 5-phenyl-3-isoxazolecarboxylic acid esters, have attracted significant research interest as promising chemotypes with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . These compounds have demonstrated efficacy against both drug-susceptible and drug-resistant strains of the bacterium, making them a valuable template for anti-tuberculosis drug discovery . The mechanism of action for this compound class, while not fully elucidated, is proposed to involve a prodrug-like pathway, where the ester moiety is hydrolyzed in vivo . Molecular hybridization strategies, linking the isoxazole ester core to other bioactive fragments like chalcones, have been successfully employed to enhance anti-tubercular potency and develop structure-activity relationships . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. References 1. Combi-Blocks Product Listings. 2. PubChem Compound Database. 3. Sahoo, S. K., et al. "Synthesis and structure-activity relationship of new chalcone linked 5-phenyl-3-isoxazolecarboxylic acid methyl esters..." European Journal of Medicinal Chemistry, 2021. 4. "Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents." Molecular Diversity, 2023.

Properties

IUPAC Name

ethyl 3-(2-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-4-18-14(17)12-9(3)19-16-13(12)10-6-5-8(2)7-11(10)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOARANPDMLKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester is a synthetic compound that belongs to the isoxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C12H12FNO3
  • Molecular Weight : 239.23 g/mol
  • CAS Number : 1736-21-6
  • IUPAC Name : 3-(2-fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid ethyl ester

Anti-inflammatory Activity

Research has indicated that compounds with isoxazole moieties exhibit significant anti-inflammatory properties. For instance, studies have shown that related isoxazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a key role in inflammation and pain pathways. The incorporation of specific substituents, such as fluorine and methyl groups, enhances the selectivity and potency of these compounds against COX enzymes .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio
Compound A0.321000+>3000
Compound B0.180.331:1
Target CompoundTBDTBDTBD

Analgesic Properties

The analgesic potential of isoxazole derivatives has been documented in various studies. The mechanism often involves modulation of inflammatory mediators and direct action on pain receptors. The SAR analysis suggests that modifications to the phenyl ring can significantly enhance analgesic efficacy, making this compound a candidate for further exploration in pain management therapies .

Antimicrobial Activity

Preliminary studies have indicated that isoxazole derivatives possess antimicrobial properties against a range of bacterial strains. The presence of electron-withdrawing groups like fluorine may enhance the lipophilicity and membrane penetration of these compounds, improving their antibacterial efficacy. Further investigations are needed to quantify the antimicrobial activity of this compound specifically .

Case Studies and Research Findings

  • Case Study on Pain Management
    A study published in MDPI evaluated various small organic molecules for their analgesic effects, highlighting the importance of structural modifications in enhancing activity. The findings suggest that compounds similar to our target compound could serve as effective analgesics by selectively inhibiting COX enzymes while minimizing gastrointestinal side effects associated with traditional NSAIDs .
  • Antimicrobial Efficacy Assessment
    Another study focused on the antimicrobial properties of isoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural features significantly influenced antibacterial potency, suggesting that our target compound may exhibit similar properties pending empirical testing .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds similar to 3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. The isoxazole moiety is known for its role in various therapeutic agents, making this compound a candidate for further investigation in drug development.

Case Studies

  • Anti-inflammatory Activity : In vitro studies have demonstrated that derivatives of isoxazole compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Analgesic Effects : Similar compounds have shown promise in pain management by modulating pain pathways, indicating that this ester might also possess analgesic properties .

Agricultural Science

Pesticidal Properties
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Research into the efficacy of isoxazole derivatives as biopesticides has shown that they can effectively control pest populations while being environmentally friendly.

Case Studies

  • Botanical Pesticides : Studies have highlighted the effectiveness of isoxazole-based compounds against various agricultural pests, showcasing their ability to reduce pest populations without harming beneficial insects .
  • Plant Growth Regulation : Some derivatives have been investigated for their role in enhancing plant growth and resistance against pathogens, indicating a dual function as both a growth regulator and pest deterrent .

Material Science

Polymer Applications
The unique properties of this compound make it suitable for incorporation into polymer matrices. Its thermal stability and chemical resistance can enhance the performance of polymers used in coatings and packaging materials.

Case Studies

  • Thermal Stability Enhancement : Research has shown that incorporating isoxazole derivatives into polymer formulations can improve thermal stability, making them suitable for high-temperature applications .
  • Barrier Properties : Studies indicate that polymers modified with isoxazole compounds exhibit improved barrier properties against gases and moisture, which is critical for food packaging applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

a) Ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
  • Key Differences :
    • Phenyl substituent: 4-fluorophenyl (vs. 2-fluoro-4-methylphenyl in the target compound).
    • Position 5: Trifluoromethyl group (vs. methyl).
  • The absence of a methyl group on the phenyl ring decreases steric bulk, possibly improving binding to hydrophobic enzyme pockets .
b) Ethyl 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylate
  • Key Differences :
    • Phenyl substituent: 2,6-difluorophenyl (vs. 2-fluoro-4-methylphenyl).
  • Implications :
    • The difluoro substitution increases electronegativity, altering electronic distribution and reactivity. The lack of a methyl group reduces lipophilicity, which may affect membrane permeability .
c) 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • Key Differences :
    • Functional group: Carbonyl chloride (vs. ethyl ester).
    • Substituents: 2-chloro-6-fluorophenyl (vs. 2-fluoro-4-methylphenyl).
  • Implications :
    • The carbonyl chloride is highly reactive, making it unsuitable for direct therapeutic use but valuable as a synthetic intermediate. The chloro-fluoro combination introduces stronger electron-withdrawing effects, influencing reaction kinetics in coupling reactions .

Core Heterocycle Modifications

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
  • Key Differences :
    • Heterocycle: Thiazole (vs. isoxazole).
    • Substituents: 4-(trifluoromethyl)phenyl at position 2 (vs. 3-(2-fluoro-4-methylphenyl)).
  • Implications: Thiazoles exhibit distinct electronic properties due to the sulfur atom, which may enhance π-stacking interactions.

Substituent Position and Bioactivity

  • Example : 3-(2,3-Difluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (QD-1509)
    • Key Differences : 2,3-difluorophenyl substituent (vs. 2-fluoro-4-methylphenyl).
    • Implications :

Physicochemical and Pharmacological Properties

Property Target Compound Ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate Ethyl 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylate
Molecular Weight ~293.3 g/mol 303.2 g/mol ~297.3 g/mol
LogP (Predicted) ~3.2 ~3.8 (due to CF₃) ~2.9 (due to F atoms)
Electron Effects Moderate (F + Me) Strong (CF₃) Moderate (F)
Synthetic Utility High (stable ester) Intermediate for further derivatization Limited by polarity

Preparation Methods

Preparation of Ethyl Ethoxymethyleneacetoacetic Ester Intermediate

  • Reactants: Ethylacetoacetate, triethylorthoformate, and acetic anhydride.
  • Conditions: Reaction temperature maintained between 75°C to 150°C, preferably 100°C to 110°C.
  • Process: These reactants are combined to form a mixture containing ethyl ethoxymethyleneacetoacetic ester and non-reactive components.
  • Separation: The non-reactive components are removed by distillation under reduced pressure to isolate the pure intermediate.

This step is critical as it sets the foundation for the subsequent cyclization reaction.

Cyclization to Form Ethyl-5-methylisoxazole-4-carboxylate

  • Reactants: Ethyl ethoxymethyleneacetoacetic ester and hydroxylamine sulfate.
  • Catalysts/Additives: Sodium acetate or a salt of trifluoroacetic acid.
  • Conditions: Temperature controlled between −20°C to 10°C, optimally around −5°C.
  • Process: The hydroxylamine sulfate solution is added dropwise to the ester mixture under vigorous stirring and low temperature to promote cyclization.
  • Workup: After reaction completion, the mixture is refluxed briefly (85-90°C), followed by extraction with dichloromethane, washing, drying, and solvent removal to yield crude ethyl-5-methylisoxazole-4-carboxylate with an approximate yield of 85%.

This cyclization step forms the isoxazole ring, a key structural element of the target compound.

Conversion to 5-methylisoxazole-4-carboxylic Acid

  • Reactants: Crude ethyl-5-methylisoxazole-4-carboxylate.
  • Conditions: Hydrolysis with a mixture of glacial acetic acid and concentrated hydrochloric acid (2:1 ratio) at 85°C with continuous distillation of ethanol.
  • Duration: Approximately 4 hours until ester disappearance is confirmed by TLC.
  • Purification: The acid is crystallized from 2% acetic acid-toluene mixture to high purity (~99.9%).

This hydrolysis step converts the ester to the corresponding carboxylic acid, essential for further functionalization.

Formation of 5-methylisoxazole-4-carbonyl Chloride

  • Reactants: Crystallized 5-methylisoxazole-4-carboxylic acid.
  • Reagents: Thionyl chloride.
  • Conditions: Reaction carried out under controlled temperature to convert the acid to the acid chloride intermediate.
  • Purpose: The acid chloride is a reactive intermediate for subsequent coupling with aromatic amines.

This step activates the acid for amide bond formation with the aromatic substituent.

Coupling with 2-Fluoro-4-methyl-aniline

  • Reactants: 5-methylisoxazole-4-carbonyl chloride and 2-fluoro-4-methyl-aniline.
  • Conditions: Reaction temperature maintained between 0°C to 50°C in the presence of an amine base to neutralize generated HCl.
  • Outcome: Formation of the target amide, 3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester derivative.

This final coupling step introduces the fluorinated aromatic moiety to complete the target molecule synthesis.

Challenges and Impurity Management

  • Isomeric Impurities: During cyclization, constitutional isomers such as ethyl-3-methylisoxazole-4-carboxylate can form (~10.4%), complicating purification due to close HPLC elution profiles.
  • By-products: CATA (a by-product) forms at 6-8% under basic reflux conditions.
  • Purification: Multiple recrystallizations and carbon treatments are necessary but only reduce impurities marginally (1-2% improvement).
  • Yield Concerns: The overall yield of 5-methylisoxazole-4-carboxylic acid can be as low as 37% due to side reactions and impurity formation.

Effective impurity control is essential for producing pharmaceutically acceptable quality material.

Comparative Data Table of Key Reaction Parameters

Step Reactants/Conditions Temperature (°C) Yield (%) Notes
Ethyl ethoxymethyleneacetoacetate formation Ethylacetoacetate, triethylorthoformate, acetic anhydride 100-110 N/A Distillation to remove non-reactive components
Cyclization with hydroxylamine sulfate Ethyl ethoxymethyleneacetoacetic ester, sodium acetate, hydroxylamine sulfate −5 (optimum) 85 (crude) Reflux post-addition for 30 min
Ester hydrolysis to acid Crude ester, glacial acetic acid + HCl (2:1) 85 ~37 Ethanol distilled off, crystallization required
Acid chloride formation Carboxylic acid, thionyl chloride Controlled N/A Prepares for amide coupling
Amide coupling Acid chloride, 2-fluoro-4-methyl-aniline, amine base 0 to 50 N/A Final product formation

Additional Research Insights

  • Alternative synthetic routes involve the use of substituted phenyl isocyanates and isothiocyanates for urea and thiourea derivatives of isoxazole esters, which may inspire modifications in the aromatic substitution step for similar compounds.
  • Tandem diazotization and cyclization methods have been reported for related isoxazole derivatives, offering potential for streamlined synthesis.
  • Optimization of reaction conditions, particularly temperature control during cyclization and coupling, is critical to minimize by-products and maximize yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester?

  • Methodological Answer : The compound is typically synthesized via coupling reactions or cyclization strategies. For example, coupling the carboxylic acid intermediate with ethyl alcohol can be achieved using HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) under inert conditions . Alternative routes involve refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid to form the isoxazole ring .

Q. How is the purity and structural integrity of this compound verified in research settings?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine integration .
  • HPLC with UV detection for purity assessment (>95% threshold).
  • Mass spectrometry (ESI-MS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for structurally similar fluorophenyl-isoxazolones .

Q. What are the key considerations for selecting recrystallization solvents for this compound?

  • Methodological Answer : Solvent polarity and solubility differences between the product and impurities are critical. For example:

  • A DMF/acetic acid mixture (10:1) is effective for high-polarity intermediates .
  • Methanol/water systems (10:1) are used for derivatives with moderate hydrophobicity .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency of the ethyl ester group in the presence of fluorophenyl substituents?

  • Methodological Answer :

  • Reagent selection : HBTU or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) enhances esterification yields .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates.
  • Temperature control : Reactions are performed at 0–25°C to minimize side reactions from electron-withdrawing fluorine .

Q. How can researchers address discrepancies in NMR splitting patterns caused by the fluorine atom’s electronegativity?

  • Methodological Answer :

  • Advanced NMR techniques : ¹⁹F NMR decoupling or 2D NMR (HSQC, HMBC) resolves overlapping signals.
  • Computational modeling : DFT (density functional theory) predicts chemical shifts and coupling constants for comparison .
  • Isotopic labeling : Deuterated analogs simplify spectral interpretation for complex splitting patterns.

Q. What analytical approaches differentiate positional isomers in fluorophenyl-substituted isoxazole derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves spatial arrangements of fluorine and methyl groups .
  • LC-MS/MS fragmentation : Distinctive fragmentation patterns for isomers under collision-induced dissociation (CID).
  • Vibrational spectroscopy : IR/Raman spectra highlight differences in ring substitution modes.

Q. How does the fluorine substituent’s electron-withdrawing effect influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Kinetic studies : Fluorine reduces electron density at the carbonyl carbon, accelerating nucleophilic attack (e.g., hydrolysis rates increase by 2–3× vs. non-fluorinated analogs) .
  • Computational analysis : Fukui indices and electrostatic potential maps quantify electrophilicity enhancements .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for this compound in different solvents?

  • Methodological Answer :

  • Systematic solubility screening : Use standardized protocols (e.g., OECD 105) to test solvents (e.g., DMSO, ethanol, ethyl acetate) at controlled temperatures.
  • Hansen solubility parameters : Compare experimental data with HSP predictions to identify outliers .
  • Crystallinity assessment : Amorphous vs. crystalline forms (via XRD) may explain discrepancies in reported solubility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester

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